Dichlorisone

Vue d'ensemble

Description

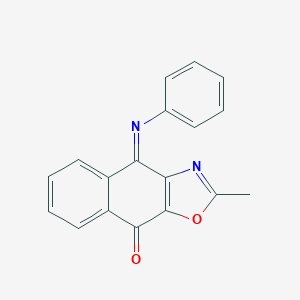

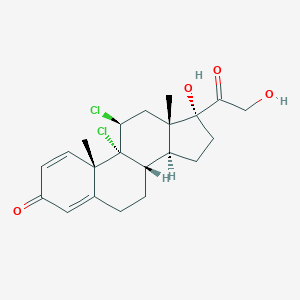

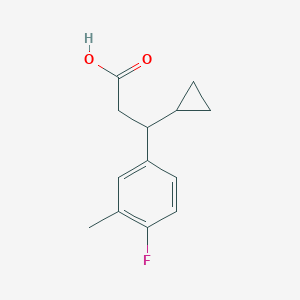

Dichlorisone est un corticostéroïde glucocorticoïde synthétique de formule chimique C21H26Cl2O4 . Il est connu pour ses propriétés anti-inflammatoires et immunosuppressives. Bien qu'il n'ait jamais été commercialisé, la this compound a été étudiée pour ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Dichlorisone has been explored for various scientific research applications:

Chemistry: Used as a model compound to study the reactivity of glucocorticoids and their derivatives.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Studied for its potential anti-inflammatory and immunosuppressive effects.

Industry: Potential applications in the synthesis of other corticosteroids and related compounds.

Mécanisme D'action

Target of Action

Dichlorisone is a synthetic glucocorticoid corticosteroid . Its primary target is the glucocorticoid receptor (GR), which is a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, and inflammation.

Mode of Action

This compound acts as an agonist for the glucocorticoid receptor . Upon binding to the receptor, it triggers a conformational change that allows the receptor to translocate into the nucleus. Once inside the nucleus, the receptor-Dichlorisone complex binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in protein synthesis that mediate the compound’s effects .

Biochemical Pathways

These include the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes, thereby modulating the body’s immune response .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a synthetic glucocorticoid, it is expected to have similar pharmacokinetic properties to other drugs in this class. These typically include good oral bioavailability, wide distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The primary result of this compound’s action is the modulation of the immune response and reduction of inflammation . By binding to the glucocorticoid receptor and influencing gene transcription, this compound can suppress the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory proteins. This leads to a decrease in inflammation and an overall dampening of the immune response .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La dichlorisone est synthétisée par un processus en plusieurs étapes impliquant la chloration de la prednisolone. Les étapes clés incluent :

Chloration : La prednisolone est chlorée aux positions 9 et 11 en utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.

Hydroxylation : Le produit intermédiaire est ensuite hydroxylé pour introduire des groupes hydroxyle aux positions 17 et 21.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée sont employées pour optimiser le processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : La dichlorisone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des cétones et des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses alcools correspondants.

Substitution : Les réactions de substitution halogénée peuvent remplacer les atomes de chlore par d'autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'iodure de sodium ou le fluorure de potassium.

Principaux Produits :

Oxydation : Formation de cétones et d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés halogénés.

4. Applications de la Recherche Scientifique

La this compound a été explorée pour diverses applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la réactivité des glucocorticoïdes et de leurs dérivés.

Biologie : Enquête sur ses effets sur les processus cellulaires et l'expression génétique.

Médecine : Étudiée pour ses effets anti-inflammatoires et immunosuppresseurs potentiels.

Industrie : Applications potentielles dans la synthèse d'autres corticostéroïdes et composés apparentés.

5. Mécanisme d'Action

La this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Cette liaison entraîne la translocation du complexe récepteur-ligand vers le noyau, où il interagit avec les éléments de réponse aux glucocorticoïdes sur l'ADN. Cette interaction module la transcription des gènes cibles impliqués dans les réponses inflammatoires et immunitaires .

Cibles Moléculaires et Voies :

Récepteurs des Glucocorticoïdes : Cibles moléculaires primaires.

Voie NF-κB : Inhibition de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées.

Voie AP-1 : Modulation de la voie de la protéine d'activation 1.

Composés Similaires :

Prednisolone : Un glucocorticoïde aux propriétés anti-inflammatoires similaires.

Dexamethasone : Un autre glucocorticoïde puissant utilisé dans diverses applications thérapeutiques.

Hydrocortisone : Un glucocorticoïde naturel aux effets anti-inflammatoires.

Unicité : La this compound est unique en raison de son motif de chloration spécifique aux positions 9 et 11, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres glucocorticoïdes .

Comparaison Avec Des Composés Similaires

Prednisolone: A glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Another potent glucocorticoid used in various therapeutic applications.

Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory effects.

Uniqueness: Dichlorisone is unique due to its specific chlorination pattern at the 9 and 11 positions, which imparts distinct chemical and biological properties compared to other glucocorticoids .

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXBZPJABCCRQ-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220353 | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-26-6 | |

| Record name | Dichlorisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of dichlorisone, and what are its downstream effects?

A1: this compound is a glucocorticoid receptor agonist. [] While the provided research doesn't delve into its detailed mechanism, glucocorticoid receptor agonists generally exert their effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and cell proliferation. []

Q2: Has this compound been investigated for its potential to reverse P-glycoprotein-mediated drug resistance?

A2: Yes, research suggests that this compound can be chemically modified to enhance its ability to inhibit P-glycoprotein, a transporter protein responsible for pumping drugs out of cells and contributing to multi-drug resistance. A study demonstrated that attaching a dimethylamino benzoate group to the 21-carbon atom of this compound resulted in a compound (SA450) that retained glucocorticoid receptor agonist activity while effectively inhibiting P-glycoprotein function. This finding indicates this compound's potential as a chemosensitizing agent in cancer treatment. []

Q3: What analytical techniques have been used to study this compound in biological samples?

A4: Liquid chromatography coupled with triple-stage quadrupole tandem mass spectrometry (LC/TSQ-MS/MS) has been successfully employed to analyze this compound in equine plasma. This method allowed for simultaneous separation, identification, quantification, and confirmation of this compound and 20 other glucocorticoids. []

Q4: Can you provide information on the structure of this compound?

A5: While the provided research doesn't explicitly state the molecular formula or weight of this compound, it does mention its chemical modification by adding a dimethylamino benzoate group at the 21-carbon atom. [] This suggests the presence of a steroidal backbone with specific functional groups amenable to chemical modification. Unfortunately, the abstracts lack detailed spectroscopic data.

Q5: Are there any studies comparing the efficacy of this compound to other topical corticosteroids?

A6: One study compared the therapeutic effects of this compound acetate with fluocinolone acetonide and triamcinolone acetonide in treating psoriasis. The researchers investigated the impact of using a plastic covering in conjunction with these topical corticosteroids. [] This suggests that this compound's efficacy has been compared to other corticosteroids in a clinical setting.

Q6: What is known about the metabolism of this compound in horses?

A7: While the provided research doesn't specifically discuss the metabolism of this compound in horses, it does mention its use as an internal standard in a method for analyzing glucocorticoids in equine plasma. [] This suggests that this compound is metabolized in horses and that its metabolic pathway is likely similar to that of other glucocorticoids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)